Aurora inhibitor 1

説明

Aurora kinase inhibitors are a class of small molecules that target Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell division. Aurora inhibitor 1 is a potent inhibitor of Aurora kinases, which has been extensively studied for its potential therapeutic applications in cancer treatment.

科学的研究の応用

Aurora Kinase Inhibitors in Cancer Research

Aurora kinases, including Aurora kinase A (AURKA), play crucial roles in cell cycle regulation and mitosis. Their overexpression in various cancers makes them a target for anticancer therapies. Aurora kinase inhibitors have shown promise in treating different types of tumors, particularly by disrupting key mitotic processes like centrosome maturation, chromosome alignment, and segregation (Cicenas, 2016).

Aurora Kinase Inhibitors as Antimitotic Agents

The inhibition of Aurora kinases affects various stages of mitosis. This includes hindering centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Such inhibitors are being explored as novel antimitotic drug targets. Alisertib (MLN8237), a selective inhibitor of Aurora A kinase, has been extensively studied for its antitumor activity in both solid cancers and hematologic malignancies (Niu, Manfredi, & Ecsedy, 2015).

Optimization for Better Bioavailability

Initial Aurora kinase inhibitors faced challenges with oral bioavailability. Subsequent research focused on the optimization of these inhibitors, leading to the discovery of fluoroamine and deuterated analogues. These analogues demonstrated improved pharmacokinetic profiles, thus enhancing their potential as therapeutic agents (Kerekes et al., 2011).

Inhibitors as Tools for Target Validation

Aurora kinase inhibitors also serve as important tools for understanding the role of these kinases in cancer. For example, MLN8054 and MLN8237 have been used to validate the antiproliferative target of pan-Aurora inhibitors. This validation is crucial for understanding the molecular basis of compound specificity and efficacy in cancer treatment (Sloane et al., 2010).

Selective Inhibition and Its Effects

Selective inhibition of Aurora kinases, such as Aurora A, B, and C, has shown efficacy both in vitro and in vivo. This selective targeting allows for more precise intervention in cancer therapies, reducing the potential for off-target effects. For instance, SAR156497 exhibited high selectivity and effectiveness against Aurora kinases (Carry et al., 2014).

Role in Chemotherapy Combination Strategies

Aurora kinase inhibitors are being explored as part of combination chemotherapy strategies. They have shown potential to enhance the efficacy of existing chemotherapeutic agents, suggesting a promising future in more comprehensive cancer therapy approaches (Cheung et al., 2011).

特性

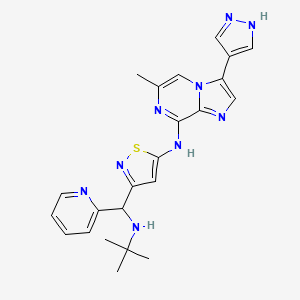

IUPAC Name |

3-[(tert-butylamino)-pyridin-2-ylmethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9S/c1-14-13-32-18(15-10-26-27-11-15)12-25-22(32)21(28-14)29-19-9-17(31-33-19)20(30-23(2,3)4)16-7-5-6-8-24-16/h5-13,20,30H,1-4H3,(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTGVGLTCILDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)C(C4=CC=CC=N4)NC(C)(C)C)C5=CNN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aurora inhibitor 1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

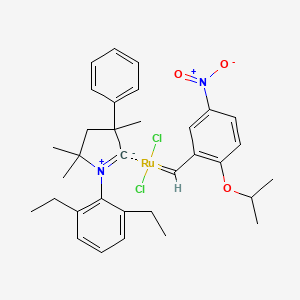

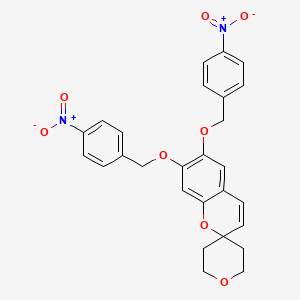

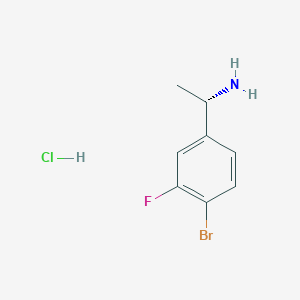

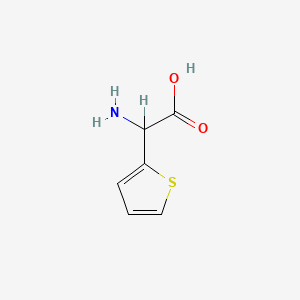

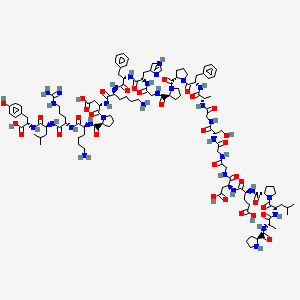

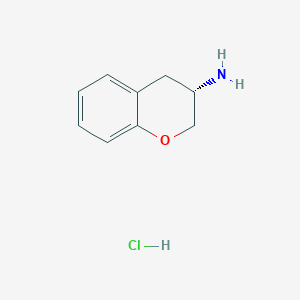

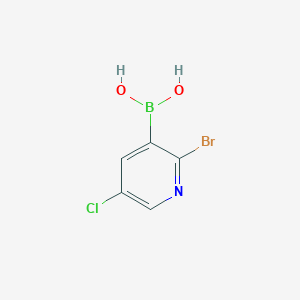

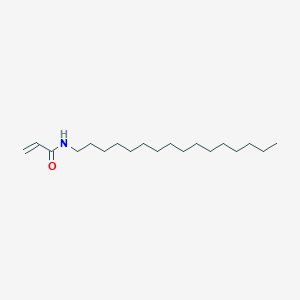

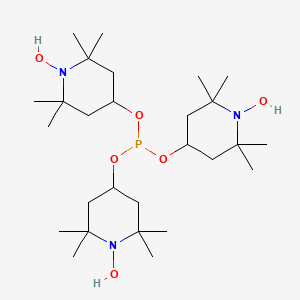

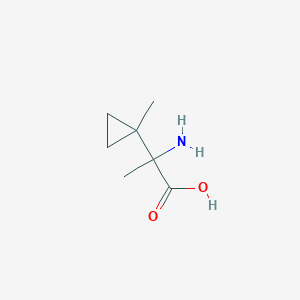

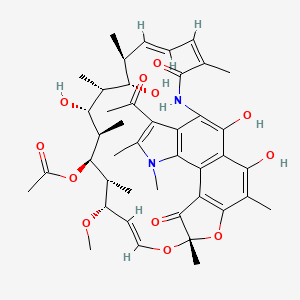

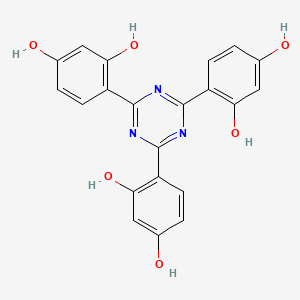

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。